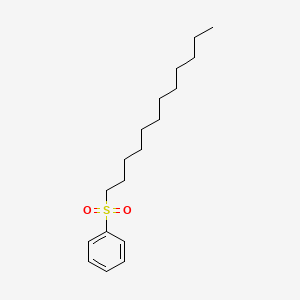![molecular formula C22H22O8 B14452640 4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid CAS No. 76020-53-6](/img/structure/B14452640.png)
4,4'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of two benzoic acid groups connected via an octane chain with two dioxo groups
Vorbereitungsmethoden
The synthesis of 4,4’-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid typically involves the reaction of suberic acid with hydroxybenzoic acid derivatives. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
4,4’-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzoic acid groups can undergo substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
4,4’-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein cross-linking.
Industry: Utilized in the production of polymers and as a cross-linking agent in materials science.
Wirkmechanismus
The mechanism of action of 4,4’-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid involves its ability to interact with various molecular targets. The compound can form stable complexes with proteins and other biomolecules, influencing their structure and function. The pathways involved in these interactions are often studied using advanced spectroscopic and computational techniques .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4,4’-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid include:
Disuccinimidyl suberate: Known for its use as a cross-linking reagent.
4,4’-[(1,2-Diphenylethene-1,2-diyl)dibenzoic acid]: Used in photonic and optical materials.
Diethyl 4,4’-[(1,8-dioxooctane-1,8-diyl)diimino]dibenzoate: Known for its structural similarities and applications in materials science.
These compounds share structural similarities but differ in their specific applications and properties, highlighting the uniqueness of 4,4’-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]dibenzoic acid.
Eigenschaften
CAS-Nummer |
76020-53-6 |
|---|---|
Molekularformel |
C22H22O8 |
Molekulargewicht |
414.4 g/mol |
IUPAC-Name |
4-[8-(4-carboxyphenoxy)-8-oxooctanoyl]oxybenzoic acid |
InChI |
InChI=1S/C22H22O8/c23-19(29-17-11-7-15(8-12-17)21(25)26)5-3-1-2-4-6-20(24)30-18-13-9-16(10-14-18)22(27)28/h7-14H,1-6H2,(H,25,26)(H,27,28) |
InChI-Schlüssel |
SXPCWWYJDGWTDL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)O)OC(=O)CCCCCCC(=O)OC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


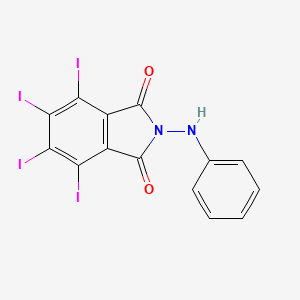
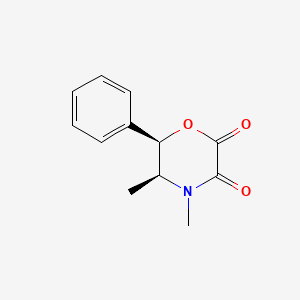
![2-[4-[(2-bromo-6-chloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B14452581.png)
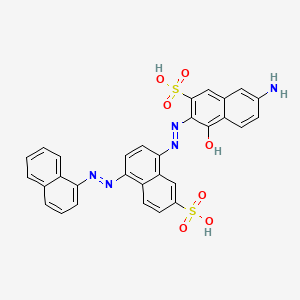
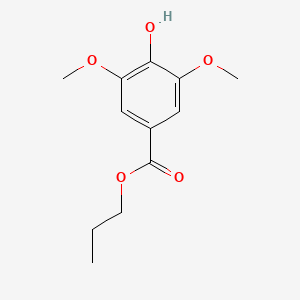
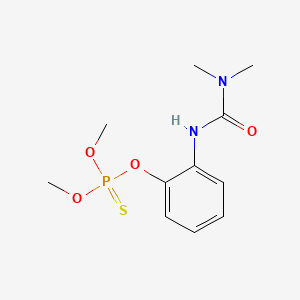
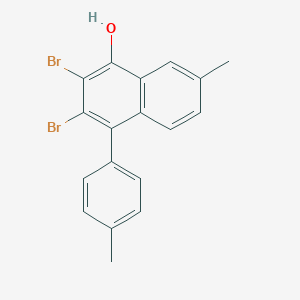
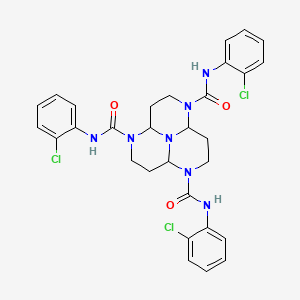
![(4,6-Dichloro-[1,3,5]triazin-2-yl)-(1,1-dimethyl-butyl)-amine](/img/structure/B14452618.png)

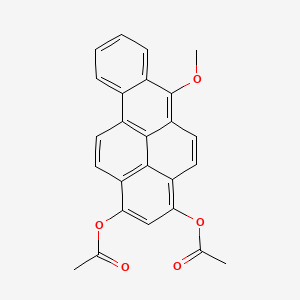
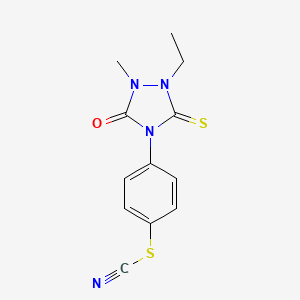
![Decanedioic acid, 3-[(trimethylsilyl)oxy]-, dimethyl ester](/img/structure/B14452644.png)
